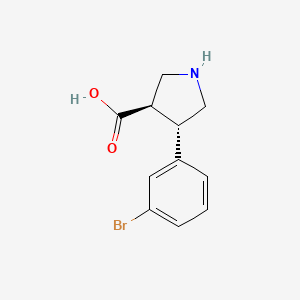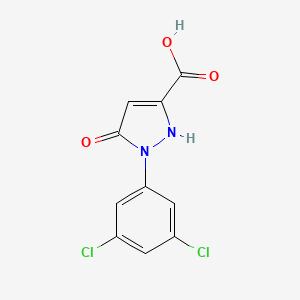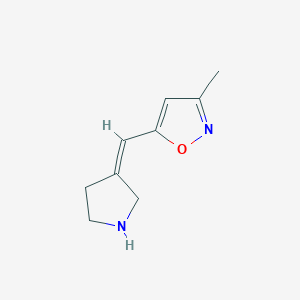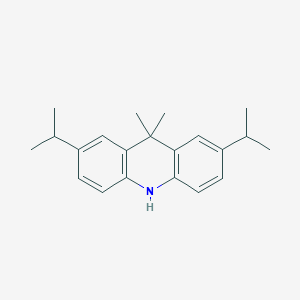
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds with a wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound is known for its unique structural features, which include two isopropyl groups and two methyl groups attached to the acridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 9,10-dihydroacridine with isopropyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acridone derivatives, while substitution reactions can produce a variety of functionalized acridines .
Scientific Research Applications
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: A closely related compound with similar structural features but lacking the isopropyl groups.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: Another derivative with bromine atoms instead of isopropyl groups.
Uniqueness
2,7-Diisopropyl-9,9-dimethyl-9,10-dihydroacridine is unique due to the presence of both isopropyl and methyl groups, which confer specific chemical and physical properties.
Properties
Molecular Formula |
C21H27N |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
9,9-dimethyl-2,7-di(propan-2-yl)-10H-acridine |
InChI |
InChI=1S/C21H27N/c1-13(2)15-7-9-19-17(11-15)21(5,6)18-12-16(14(3)4)8-10-20(18)22-19/h7-14,22H,1-6H3 |
InChI Key |
AEYPGWMPENDSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


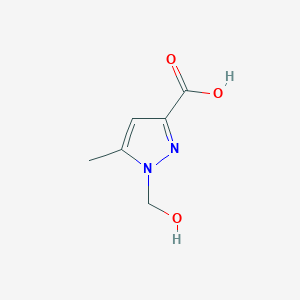
![4-[4-(Ethoxycarbonyl)cyclohex-1-en-1-yl]benzeneboronic acid](/img/structure/B12871302.png)
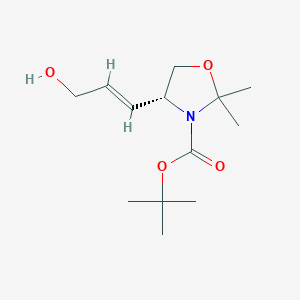
![Benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12871318.png)
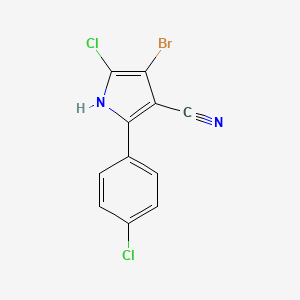
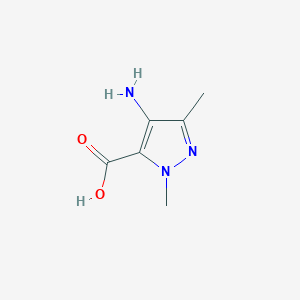
![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)
![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)
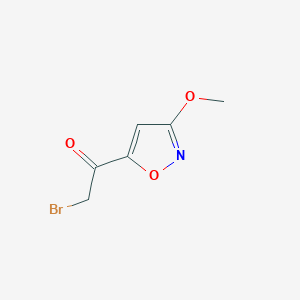
![3-Ethoxy-4,5,6,6a-tetrahydrocyclopenta[c]pyrrol-1(3aH)-one](/img/structure/B12871354.png)
